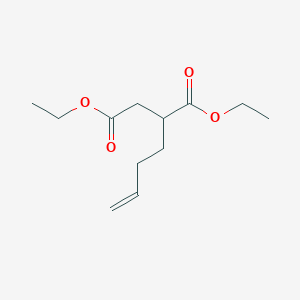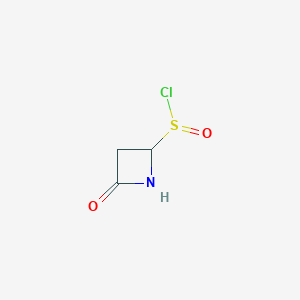![molecular formula C32H41I B14206230 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene CAS No. 847549-44-4](/img/structure/B14206230.png)
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is an organic compound characterized by its unique structure, which includes ethynyl and iodo functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene typically involves a series of Sonogashira-Hagihara cross-coupling reactions. These reactions are carried out between ethynyl-substituted benzene derivatives and iodo-substituted benzene derivatives under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a simpler hydrocarbon.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, thiols, or other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions, while the iodo group can engage in halogen bonding. These interactions can influence the electronic properties of the compound, making it useful in molecular electronics and materials science .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris[(4’-ethynylphenyl)ethynyl]benzene: Similar structure with multiple ethynyl groups, used in the synthesis of porous conjugated polymers.
4-Ethynylphenylboronic acid pinacol ester: Contains an ethynyl group and is used in the functionalization of nanoparticles.
Uniqueness
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is unique due to the presence of both ethynyl and iodo groups, which provide distinct reactivity and electronic properties. This combination makes it particularly valuable in the development of advanced materials for organic electronics and molecular electronics.
Propiedades
Número CAS |
847549-44-4 |
|---|---|
Fórmula molecular |
C32H41I |
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
1-[2-(4-ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene |
InChI |
InChI=1S/C32H41I/c1-4-7-9-11-13-15-17-29-26-32(33)31(18-16-14-12-10-8-5-2)25-30(29)24-23-28-21-19-27(6-3)20-22-28/h3,19-22,25-26H,4-5,7-18H2,1-2H3 |
Clave InChI |
KMXGQRQIUUYZHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)C#CC2=CC=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium](/img/structure/B14206148.png)
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)


![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)




![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)

![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
